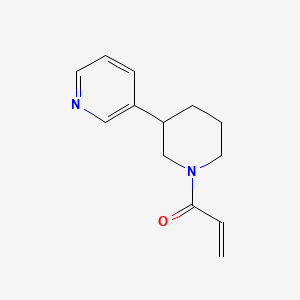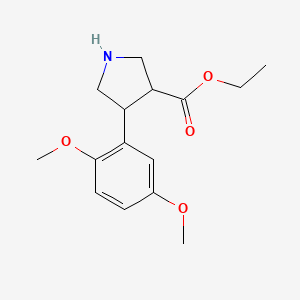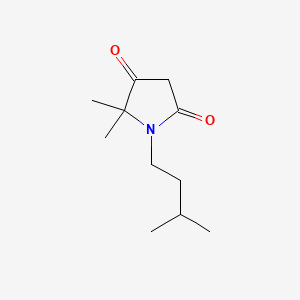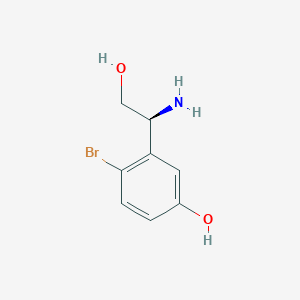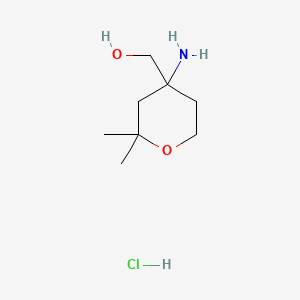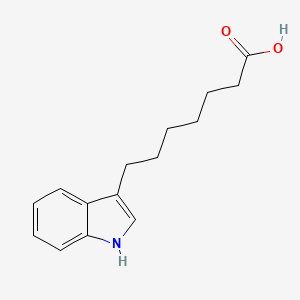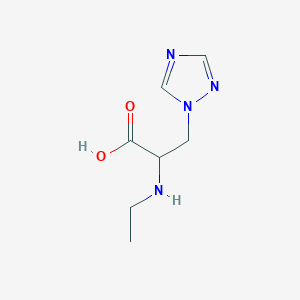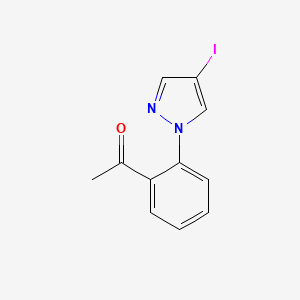![molecular formula C12H14N2O B13548654 1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one](/img/structure/B13548654.png)
1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinoline]-2’-one is a heterocyclic compound that features a spiro linkage between a pyrrolidine and a quinoline ring. This unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinoline]-2’-one typically involves the Stollé type reaction. This reaction starts with 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides reacting with oxalyl chloride to form intermediate compounds. These intermediates then undergo cyclocondensation with various dinucleophiles or in a three-component reaction with malononitrile and carbonyl compounds .
Industrial Production Methods
While specific industrial production methods for 2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinoline]-2’-one are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinoline]-2’-one can undergo various chemical reactions, including:
Oxidation: Typically using reagents like DMSO-HCl, leading to the formation of oxidized derivatives.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Reactions with alkyl halides or acyl chlorides to introduce different substituents on the pyrrolidine or quinoline rings.
Common Reagents and Conditions
Oxidation: DMSO-HCl system.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinoline]-2’-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinoline]-2’-one exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spiro linkage provides a rigid structure that can enhance binding affinity and specificity. This compound can modulate various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane]: Shares a similar spiro linkage but differs in the specific ring structures attached.
Spirocyclic oxindoles: Another class of spiro compounds with significant biological activities.
Uniqueness
2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinoline]-2’-one is unique due to its specific combination of pyrrolidine and quinoline rings, which imparts distinct chemical and biological properties not found in other spiro compounds. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
spiro[1,4-dihydroquinoline-3,2'-pyrrolidine]-2-one |
InChI |
InChI=1S/C12H14N2O/c15-11-12(6-3-7-13-12)8-9-4-1-2-5-10(9)14-11/h1-2,4-5,13H,3,6-8H2,(H,14,15) |
InChI Key |
ABOZUPQQWCLVDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3=CC=CC=C3NC2=O)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



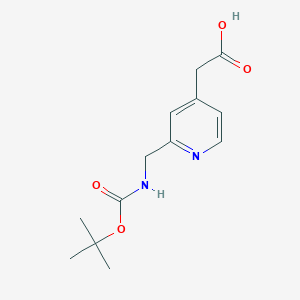
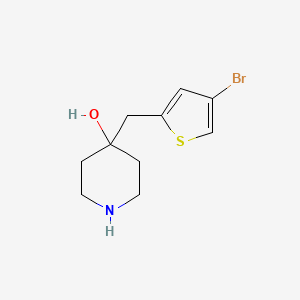
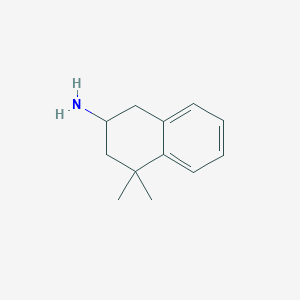
![2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride](/img/structure/B13548603.png)
